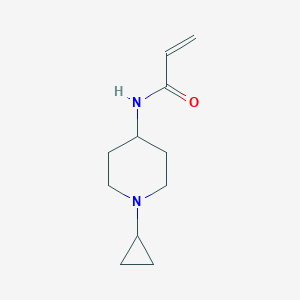![molecular formula C11H11ClN2O3 B7557871 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide, also known as OXA, is a chemical compound that has been studied extensively for its potential applications in various fields of scientific research. OXA is a derivative of the antibiotic oxazolidinone and has been found to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide is not fully understood. However, it is believed to inhibit protein synthesis by binding to the 50S ribosomal subunit of bacteria and fungi. This inhibition prevents the formation of peptide bonds and ultimately leads to the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting protein synthesis. In addition, 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has also been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide is also highly soluble in water, which makes it easy to use in aqueous solutions. However, 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has some limitations for lab experiments. It has been found to be toxic to some cell lines at high concentrations, which limits its use in cell-based assays. In addition, 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has been found to be unstable in acidic conditions, which limits its use in some experiments.
Orientations Futures
There are several future directions for research on 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide. One area of research is the development of new derivatives of 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide with improved antibacterial, antifungal, and antiviral activities. Another area of research is the investigation of the mechanism of action of 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide and its derivatives. This could lead to the development of new antibiotics and antifungal agents with novel mechanisms of action. Finally, research could be focused on the use of 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide and its derivatives as anti-inflammatory and antioxidant agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide involves the reaction of 3-(2-oxo-1,3-oxazolidin-3-yl)aniline with chloroacetyl chloride in the presence of a base. The resulting product is purified by recrystallization to obtain the final compound, 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide.
Applications De Recherche Scientifique
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has also been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, 2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide has been found to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Propriétés
IUPAC Name |
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-10(15)13-8-2-1-3-9(6-8)14-4-5-17-11(14)16/h1-3,6H,4-5,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXOSPYDAOTKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)



![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)

![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
